5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid
Description
This compound features a fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis and organic chemistry. Its structure includes a phenyl-ethyl-methylamino backbone with dimethyl and oxopentanoic acid substituents, which may confer steric bulk and influence solubility or reactivity. The Fmoc group enhances stability during synthetic processes, particularly in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
5-[2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O5/c1-31(2,19-29(35)36)18-28(34)33(3)17-16-21-12-14-22(15-13-21)32-30(37)38-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27H,16-20H2,1-3H3,(H,32,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUUFXQOQUCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N(C)CCC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Fmoc Groups
The following compounds share the Fmoc moiety but differ in backbone and substituents:
Key Observations :
- Backbone Diversity: The target compound’s phenyl-ethyl-methylamino backbone contrasts with amino acids (e.g., leucine), heterocycles (piperazine, thiophene), and simple carboxylic acids.
- Substituent Effects: Dimethyl groups in the target compound enhance steric hindrance compared to linear chains (e.g., hexanoic acid derivatives in ).
- Functional Groups : Methoxy and oxo groups in analogues influence polarity and hydrogen-bonding capacity .
Computational Similarity Analysis
- Tanimoto/Dice Indexes : Structural similarity metrics (e.g., Tanimoto_morgan) quantify overlap in molecular fingerprints. For example, the target compound and Fmoc-l-leucine may share ~60% similarity due to shared Fmoc and carboxylic acid groups .
- CANDO Proteomic Profiling: Unlike structural methods, CANDO compares proteome-wide interaction signatures. The target compound’s phenyl-ethyl-methylamino group may yield distinct interactions compared to piperazine or thiophene derivatives, suggesting divergent biological effects .
Bioactivity and Functional Correlations
- Bioactivity Clustering: Compounds with similar structures (e.g., Fmoc-protected amino acids) cluster by mode of action, as seen in NCI-60 and PubChem data . For instance, Fmoc-l-leucine and the target compound may exhibit overlapping bioactivity in PPARγ modulation .
- Protein Target Interactions : The phenyl group in the target compound could enhance binding to aromatic residue-rich proteins (e.g., kinases), unlike aliphatic or heterocyclic analogues .
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